molecular formula C19H26Cl2N2O2 B4398898 1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4398898
M. Wt: 385.3 g/mol
InChI Key: NFMMZOIGZMDPIG-UHFFFAOYSA-N
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Description

1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring substituted with a chlorine atom, linked through an ethoxy chain to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of naphthalene to form 1-chloro-2-naphthol. This intermediate is then reacted with ethylene oxide to form 1-(2-hydroxyethoxy)-2-chloronaphthalene. The next step involves the reaction of this intermediate with 4-methylpiperazine under basic conditions to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative solvents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: :

Properties

IUPAC Name

1-[2-[2-(1-chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2.ClH/c1-21-8-10-22(11-9-21)12-13-23-14-15-24-18-7-6-16-4-2-3-5-17(16)19(18)20;/h2-7H,8-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMZOIGZMDPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 3
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 4
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 6
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride

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